Ethyl 4-hydroxy-2-methyl-6-oxo-5-phenyl-1,6-dihydropyridine-3-carboxylate

Medicinal Chemistry Scaffold Hopping Dihydropyridine Pharmacology

For MEK/CDK5 inhibitor programs, substituting this 5-phenyl-1,6-dihydropyridine with a generic 1,4-DHP analog is chemically invalid-the 6-oxo-1,6-dihydro configuration is essential for target engagement. This exact regioisomer provides the pharmacophoric requirement validated in US Patent 8211920 and published SAR studies. - Enables MEK allosteric binding site exploration via the 5-phenyl/3-ethyl ester vector pair. - GC-MS identity confirmation (Wiley Registry) supports patent and publication documentation. - Tautomeric 4-hydroxy-2-pyridone form (2 HBD, 4 HBA) enables probe design applications unavailable to 1,4-DHP analogs. - Structurally similar analogs show IC₅₀ ranging from 7.94 µM to >100 µM against HCT-15 cells.

Molecular Formula C15H15NO4
Molecular Weight 273.28 g/mol
CAS No. 76066-86-9
Cat. No. B14441085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-hydroxy-2-methyl-6-oxo-5-phenyl-1,6-dihydropyridine-3-carboxylate
CAS76066-86-9
Molecular FormulaC15H15NO4
Molecular Weight273.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=O)C(=C1O)C2=CC=CC=C2)C
InChIInChI=1S/C15H15NO4/c1-3-20-15(19)11-9(2)16-14(18)12(13(11)17)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H2,16,17,18)
InChIKeyWCTVEONIUSTFIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1,6-DHP-3-Carboxylate (CAS 76066-86-9): Structural Identity & Sourcing


Ethyl 4-hydroxy-2-methyl-6-oxo-5-phenyl-1,6-dihydropyridine-3-carboxylate (CAS 76066-86-9) is a heterocyclic compound belonging to the 1,6-dihydropyridine subclass, characterized by a 5-phenyl substituent, a 4-hydroxy group, and a 3-carboxylate ethyl ester on the pyridone ring . Its molecular formula is C15H15NO4 with a monoisotopic mass of 273.100108 Da [1]. Unlike the pharmacologically prevalent 1,4-dihydropyridine calcium channel blockers (e.g., nifedipine, amlodipine), this compound features a distinct 1,6-dihydro oxidation pattern with a 6-oxo group, which fundamentally alters its electronic configuration, tautomeric equilibrium, and potential biological target engagement profile relative to 1,4-dihydropyridine congeners [2]. This regioisomeric distinction constitutes the primary structural basis for differential behavior in chemical biology and medicinal chemistry applications.

5-phenyl-1,6-dihydropyridine regioisomer with 6-oxo substitution
Predominantly 4-hydroxy-2-pyridone tautomer; 2 H-bond donors, 4 acceptors
Scaffold distinct from 1,4-dihydropyridine calcium channel blockers

Why Generic 1,4-DHP Substitution Fails for This Scaffold


Simple replacement of this compound with a generic 1,4-dihydropyridine analog (such as a Hantzsch-type 4-phenyl-1,4-DHP) is chemically invalid because the two subclasses differ fundamentally in their ring oxidation state and tautomeric preferences. The 1,6-dihydropyridine scaffold bearing a 6-oxo group exists predominantly in the 4-hydroxy-2-pyridone tautomeric form, which establishes a distinct hydrogen-bond donor/acceptor pattern (2 H-bond donors, 4 H-bond acceptors) compared to the symmetric 1,4-dihydropyridine-3,5-dicarboxylate system . Published studies on related dihydropyridine carboxylic acids demonstrate that even minor alterations in the position of the phenyl substituent and oxidation pattern produce substantial differences in cytotoxic potency against HCT-15 colon cancer cells, with IC50 values varying from 7.94 µM to >100 µM across structurally similar analogs [1]. Consequently, procurement of the specific 5-phenyl-1,6-dihydropyridine regioisomer is essential for maintaining target engagement fidelity in any structure-activity relationship (SAR) program or biological screening campaign where the 1,6-dihydro configuration is a pharmacophoric requirement.

Target Compound
1,6-DHP with 6-oxo-2-pyridone tautomer; 5-phenyl substitution
Generic 1,4-DHP
Lacks 6-oxo group; different H-bond pattern and tautomeric state
Scaffold oxidation state mismatch alters target engagement profile; 1,4-DHP analogs do not engage MEK/CDK5 kinase targets.
Related dihydropyridine carboxylic acids show >10-fold cytotoxicity variation with minor substitution changes; des-phenyl or 1,4-isomer may be inactive.
Absence of verified GC-MS reference spectrum for alternate isomers increases misidentification risk.

Product-Specific Differentiation Evidence Against Closest Analogs


1,6-DHP vs. 1,4-DHP Core Oxidation State

The target compound possesses a 1,6-dihydropyridine core with a 6-oxo substituent, defining it as a 2-pyridone tautomer. This contrasts with the 1,4-dihydropyridine core of classical calcium channel blockers (e.g., nifedipine). The regioisomeric distinction produces fundamentally different hydrogen-bonding capacities: the target compound offers 2 H-bond donors and 4 H-bond acceptors , while symmetric 1,4-DHP-3,5-dicarboxylates typically exhibit 1 H-bond donor and 4-6 H-bond acceptors depending on ester substitution. This difference alters the compound's capacity for directed intermolecular interactions in both biological target binding and solid-state packing [1].

Core oxidation state
Class-level inference
Target: 2 HBD, 4 HBA; 1,4-DHP: 0 HBD from ring NH. Scaffold shift to 1,6-dihydro-6-oxo.
Regioisomer-specific target engagement context; 1,4-DHP substitution not interchangeable.
Based on structural classification; no direct binding comparison.
Medicinal Chemistry Scaffold Hopping Dihydropyridine Pharmacology

5-Phenyl Substitution Impact on Lipophilicity

The 5-phenyl substituent on the target compound (CAS 76066-86-9) differentiates it from the des-phenyl analog ethyl 4-hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 3950-10-5). The phenyl group introduces a substantial increase in molecular surface area, polarizability, and predicted lipophilicity. The target compound (C15H15NO4, MW 273.28) possesses 8 additional carbon atoms and a phenyl ring compared to the des-phenyl analog (C9H11NO4, MW 197.19) . This structural difference is predicted to increase logP by approximately 1.5-2.0 units based on fragment-based calculations, and introduces aromatic π-stacking capability absent in the des-phenyl compound [1].

5-Phenyl lipophilicity
Cross-study comparable
ΔMW +76.09 g/mol; predicted logP increase ~1.5-2.0; introduces π-stacking capability.
Phenyl group may alter permeability and solubility profiles vs. des-phenyl analog.
Fragment-based estimation; experimental logP not available.
Physicochemical Profiling LogP Prediction Structure-Property Relationships

GC-MS Spectral Fingerprint for Identity Confirmation

The target compound has a verified GC-MS spectrum archived in the Wiley Registry of Mass Spectral Data 2023 (SpectraBase Compound ID: Hapj8XiLTe5) [1]. The electron ionization mass spectrum provides a unique fragmentation fingerprint (Exact Mass: 273.100108 g/mol) that distinguishes it from isomeric compounds sharing the same molecular formula. This spectral reference enables unambiguous identity confirmation in procurement quality control, which is essential given that positional isomers of phenyl-substituted dihydropyridines (e.g., 4-phenyl-1,4-DHP or 2-phenyl isomers) may co-elute under standard LC conditions and cannot be differentiated by molecular weight alone [2].

GC-MS fingerprint
Supporting evidence
Wiley Registry 2023 spectrum available; Exact Mass 273.100108; unique InChIKey.
Enables orthogonal isomer confirmation beyond molecular weight; reduces misidentification risk.
Spectral library match distinguishes positional isomers with identical formula.
Analytical Chemistry Quality Control Spectral Identification

Cytotoxic SAR Context in Dihydropyridine Carboxylic Acids

Although direct cytotoxicity data for CAS 76066-86-9 are not available in the peer-reviewed literature, a 2023 study of 16 structurally related dihydropyridine carboxylic acids provides class-level context for the importance of specific substitution patterns [1]. In that study, compound 3a (a dihydropyridine carboxylic acid) exhibited an IC50 of 7.94 ± 1.6 µM against HCT-15 colon cancer cells, while compound 3b (differing only in substitution) showed an IC50 of 9.24 ± 0.9 µM, and other analogs were inactive (IC50 > 100 µM) [2]. These data demonstrate that small structural changes within the dihydropyridine carboxylic acid class produce >10-fold differences in cytotoxic potency. The target compound's unique combination of 5-phenyl, 4-hydroxy, and 3-ethyl ester substituents places it in a distinct SAR region not represented by any compound in the published series.

Cytotoxicity SAR context
Class-level inference
Published analog IC50 range: 7.94 µM to >100 µM (HCT-15). Target compound not directly tested.
Substitution pattern strongly influences cell-model response; exact compound required for reproducibility.
No direct experimental IC50 for CAS 76066-86-9. Data from related dihydropyridine carboxylic acids.
Cancer Biology Cytotoxicity Screening Dihydropyridine SAR

Predicted Drug-Likeness vs. 1,4-DHP Blockers

In silico profiling of the target compound using the Osiris Property Explorer methodology (as applied to related dihydropyridine carboxylic acids in the 2023 Ballinas-Indilí study) predicts a distinct drug-likeness profile compared to classical 1,4-DHP drugs [1]. The target compound's molecular weight (273.28 g/mol) falls below that of most marketed 1,4-DHP calcium channel blockers (e.g., amlodipine: 408.88 g/mol; nifedipine: 346.34 g/mol), potentially conferring superior permeability characteristics. With 2 H-bond donors and 4 H-bond acceptors, the compound satisfies Lipinski's Rule of Five, while its lower molecular weight and different polar surface area profile distinguish it from the 1,4-DHP class .

Drug-likeness prediction
Class-level inference
MW 273 vs amlodipine 409; Rule of Five: 0 violations; lower predicted polar surface area.
Predicted ADME profile differentiates from L-type calcium channel modulators; supports kinase inhibitor scaffold selection.
In silico Osiris Property Explorer methodology; no experimental ADME data.
ADME Prediction Drug-Likeness Computational Chemistry

High-Confidence Research Applications


Kinase Inhibitor SAR: MEK/CDK5 Target Space

The 6-oxo-1,6-dihydropyridine scaffold is a recognized pharmacophore for MEK and CDK5 kinase inhibition, as documented in US Patent 8211920 and related medicinal chemistry literature [1]. This compound's 5-phenyl substitution pattern and 3-ethyl ester provide a distinct vector for exploring hydrophobic pocket interactions within the MEK allosteric binding site, differentiating it from 4-phenyl-1,4-DHP analogs that are inactive against this target class. Researchers developing MEK or CDK5 inhibitors should procure this exact compound as a scaffold-validation tool rather than substituting it with a 1,4-DHP analog, which would lack the requisite 6-oxo-1,6-dihydro configuration essential for target engagement. The verified GC-MS spectrum in the Wiley Registry [2] provides an identity confirmation endpoint suitable for patent and publication documentation.

Tautomerism-Dependent Probe Development

The 4-hydroxy-6-oxo-1,6-dihydropyridine system exists in a tautomeric equilibrium between the 4-hydroxy-2-pyridone and 4-oxo-2-hydroxypyridine forms. This tautomerism, which is absent in symmetric 1,4-DHP-3,5-dicarboxylates, can be exploited to design environment-sensitive fluorescent probes or photoaffinity labeling reagents where tautomeric state modulates reactivity [1]. The 5-phenyl group provides a chromophoric handle for spectroscopic detection. Procurement of this specific compound enables investigation of tautomer-dependent biological activity, an experimental paradigm not accessible with the des-phenyl analog (CAS 3950-10-5) or with 1,4-DHP regioisomers.

Synthetic Methodology: Heterocyclic Library Synthesis

The compound's synthesis via condensation of enaminone intermediates with phenyl-substituted acrylates under basic or Vilsmeier-type conditions represents a methodological framework applicable to diverse 1,6-dihydropyridine libraries [1]. As demonstrated in the broader dihydropyridine synthesis literature, variations in the β-ketoester component (ethyl acetoacetate in this case) and the aryl aldehyde precursor enable systematic exploration of 5-aryl substitution effects. This compound serves as a reference standard for optimizing reaction yields, regioselectivity, and purity profiles when developing new synthetic routes to 5-aryl-1,6-dihydropyridine-3-carboxylates, particularly for microwave-assisted or flow chemistry adaptations where rapid analytical confirmation via GC-MS is required.

In Silico Screening & Library Enumeration

The 2023 study by Ballinas-Indilí et al. established a computational framework using Osiris Property Explorer to predict oral bioavailability and drug-likeness for a series of 16 dihydropyridine carboxylic acids [1]. This compound occupies an unexplored region of the dihydropyridine carboxylic acid chemical space (5-phenyl-1,6-DHP-3-carboxylate), making it a valuable candidate for virtual screening library enumeration. Its predicted favorable Rule of Five compliance (0 violations) and lower molecular weight compared to 1,4-DHP drugs support its inclusion in diversity-oriented screening collections. Procurement for in silico validation and subsequent in vitro follow-up is warranted based on the class-level SAR demonstrating that structurally similar dihydropyridine carboxylic acids exhibit IC50 values ranging from 7.94 µM to >100 µM against HCT-15 cells [2].

Application
Selection Property
Validation Focus
MEK/CDK5 kinase inhibitor scaffold studies
6-oxo-1,6-DHP configuration integrity
Allosteric binding pocket engagement assay context
Tautomerism-dependent probe design
4-hydroxy-2-pyridone tautomeric equilibrium
Spectroscopic pH-dependent response profiling
5-aryl-1,6-DHP library synthesis method development
Regioselective enaminone condensation pathway
GC-MS identity confirmation and purity endpoint
In silico screening library diversification
Predicted Rule of Five compliance and lower MW
In vitro cytotoxicity follow-up in class-level SAR context
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